molecular formula C22H15ClN2O2 B12136272 (5-chloro(8-quinolyloxy))-N,N-dibenzamide

(5-chloro(8-quinolyloxy))-N,N-dibenzamide

Cat. No.: B12136272
M. Wt: 374.8 g/mol
InChI Key: JOHVYYOBAVCELH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-chloro(8-quinolyloxy))-N,N-dibenzamide is a complex organic compound that features a quinoline ring system substituted with a chlorine atom and an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro(8-quinolyloxy))-N,N-dibenzamide typically involves multiple steps. One common method starts with the preparation of (5-chloro-8-quinolyloxy) acetic acid. This involves the reaction of (5-chloro-8-quinolyloxy) acetate with an alkali compound in the presence of water, followed by a reaction with an acidic compound . The resulting product is then further reacted with N,N-dibenzamide under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-chloro(8-quinolyloxy))-N,N-dibenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

(5-chloro(8-quinolyloxy))-N,N-dibenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-chloro(8-quinolyloxy))-N,N-dibenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5-chloro-8-quinolyloxy) acetic acid: A related compound with similar structural features.

    N,N-dibenzamide: Shares the dibenzamide moiety but lacks the quinoline ring system.

Uniqueness

(5-chloro(8-quinolyloxy))-N,N-dibenzamide is unique due to its combination of a quinoline ring system with a dibenzamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H15ClN2O2

Molecular Weight

374.8 g/mol

IUPAC Name

(5-chloroquinolin-8-yl) N,N-diphenylcarbamate

InChI

InChI=1S/C22H15ClN2O2/c23-19-13-14-20(21-18(19)12-7-15-24-21)27-22(26)25(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-15H

InChI Key

JOHVYYOBAVCELH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=C4C(=C(C=C3)Cl)C=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.